3-(甲基氨基)-1-苯基丙醇盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

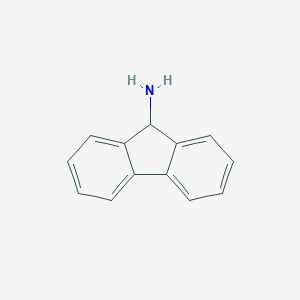

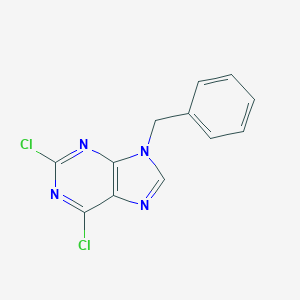

The compound 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride is a chemical of interest in various synthetic and analytical chemistry studies. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, molecular structure, and chemical reactions, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of starting materials and catalysts to achieve the desired chemical structure. For instance, the synthesis of 3-methylamino-1-benzyl alcohol, a compound similar to the one of interest, was achieved using acetyl benzene as a starting material through a Mannich reaction, followed by reduction with KBH4. The optimal conditions for synthesizing the intermediate compound, 3-methylamino-1-phenyl-1-acetone hydrochloride, were at pH 3-4, with a reaction time of 6 hours at 78.5°C, yielding a 62.8% yield. The final product, 3-methylamino-1-benzyl alcohol, was obtained with a 72.0% yield and 88.4% purity under specific conditions, leading to a total yield of 45.3% for the final product .

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride has been studied using techniques such as X-ray diffraction and NMR spectroscopy. For example, the molecular structures of nine 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers were reported, with the molecular and supramolecular structures of certain isomers established by X-ray diffraction. The 1-phenyl ring was found to be almost perpendicularly positioned to the chromene-pyrazole ring system, which is consistent with the anisotropic NMR shielding effect observed in solution .

Chemical Reactions Analysis

Chemoselective reactions involving related compounds have been studied, providing insights into the reactivity of such molecules. For instance, the reactivity of a compound containing three nucleophilic centers was investigated against dihaloalkanes and aldehydes, leading to the chemoselective formation of hexahydro-4-pyrimidinones or oxazolidines. The experimental results were supported by ab initio calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their synthesis and molecular structure. For example, the hydrolytic decomposition of 2-substituted 3-methyltetrahydro-1,3-oxazines was studied, revealing the formation of 3-methylaminopropan-1-ol and appropriate aldehydes. The process involved an equilibration of three components, including Schiff base intermediates, which eventually led to the final products .

科学研究应用

溶解度和界面张力分析

测定了 3-(甲基氨基)-1-苯基丙醇盐酸盐在乙醇中的溶解度、亚稳态区宽度和诱导期,提供了有关其物理性质的宝贵信息。测量的诱导期数据有助于估计界面张力值,这对于评估成核参数(如临界核半径和临界自由能垒)至关重要 (Zhu 等,2011 年).

化学选择性反应和合成

该化合物已用于与二卤代烷和醛的化学选择性反应中,以获得六氢-4-嘧啶酮或恶唑烷。这表明其在合成特定有机结构方面的潜力,并提供了对其与不同亲核中心反应性的见解 (Hajji 等,2002 年).

非对映异构纯化合物的形成

它已被用于形成非对映异构纯的恶唑磷杂环,其中 P 原子上的构型由该化合物的 Ph 取代的 C(1) 控制。这一过程对合成手性化合物具有重要意义,并且可以在包括药物在内的各个领域中得到应用 (Rippert 等,2000 年).

配体行为和生物活性

该化合物已被研究作为配体,表明其构象异构体影响溶液中 Pd(II)-Cl−-HA-H2O 体系的状态及其生物活性。这项研究提供了对该化合物的结构性质及其在形成具有生物活性的配合物中的潜在应用的见解 (Efimenko 等,2009 年).

安全和危害

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity data, flammability, and precautions for safe handling and storage.

未来方向

This involves identifying areas of further research or potential applications of the compound. It could include potential therapeutic uses, industrial applications, or further studies to fully understand the compound’s properties.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less known or newly synthesized compound, some of this information might not be available. For a comprehensive analysis, it’s recommended to refer to scientific literature or databases that specialize in chemical information.

属性

IUPAC Name |

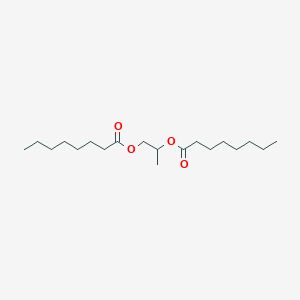

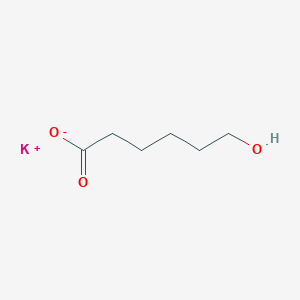

3-(methylamino)-1-phenylpropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-11-8-7-10(12)9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOSYRDTCHRIAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60604669 |

Source

|

| Record name | 3-(Methylamino)-1-phenylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride | |

CAS RN |

137999-85-0 |

Source

|

| Record name | 3-(Methylamino)-1-phenylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)

![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)